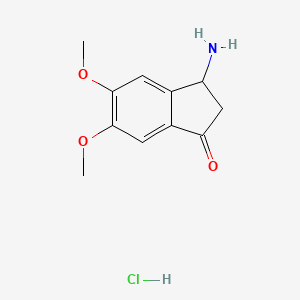
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research It is a derivative of indanone, characterized by the presence of amino and methoxy groups on the indanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxyindan-1-one.
Amination: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This can be done using ammonia or an amine derivative under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurodegenerative diseases such as Alzheimer’s disease.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as the modulation of neurotransmitter levels in the brain.
類似化合物との比較
Similar Compounds
5,6-Dimethoxyindan-1-one: Lacks the amino group but shares the indanone core and methoxy groups.
2-Aminoindan-1-one: Similar structure but with different substitution patterns.
3-Aminoindan-1-one: Similar amino substitution but lacks methoxy groups.
Uniqueness
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to the presence of both amino and methoxy groups on the indanone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
3-amino-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12;/h3-4,8H,5,12H2,1-2H3;1H |
InChIキー |
FIQTUIHMHYURGX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=O)CC(C2=C1)N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















